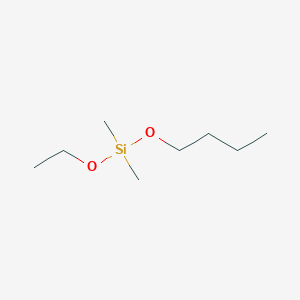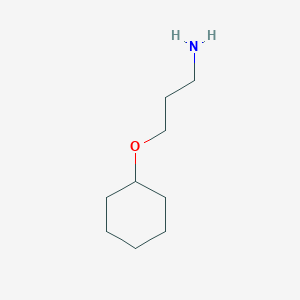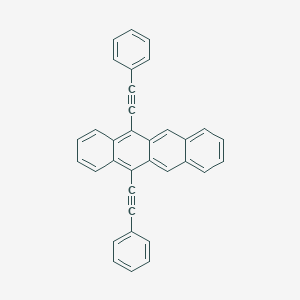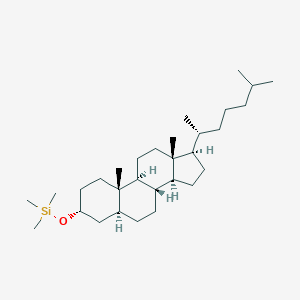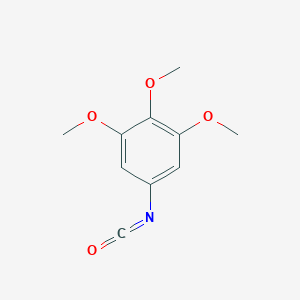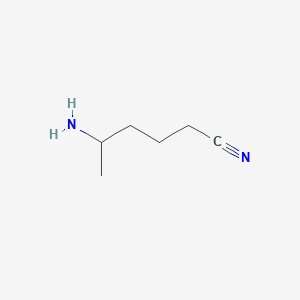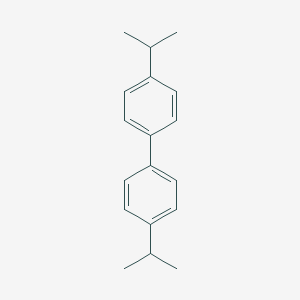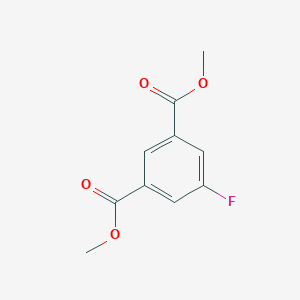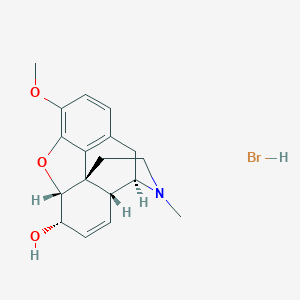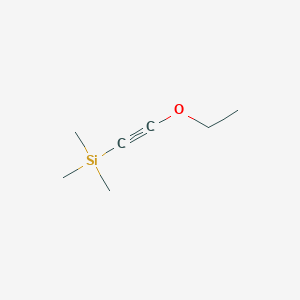
4-Chlorophenylselenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorophenylselenol (4-CPSe) is a selenium-containing organic compound with the molecular formula C6H5ClSe. It is a colorless to pale yellow liquid with a pungent odor and is widely used in scientific research due to its unique chemical properties. In
Aplicaciones Científicas De Investigación
4-Chlorophenylselenol has been extensively used in scientific research due to its unique chemical properties. It is a potent antioxidant and has been shown to protect cells from oxidative stress-induced damage. It also exhibits anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. 4-Chlorophenylselenol has also been used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Chlorophenylselenol is based on its ability to scavenge free radicals and reactive oxygen species (ROS). It reacts with ROS and converts them into less harmful compounds, thereby protecting cells from oxidative stress-induced damage. It also modulates the activity of various signaling pathways involved in inflammation and cancer, leading to its anti-inflammatory and anti-cancer properties.
Efectos Bioquímicos Y Fisiológicos
4-Chlorophenylselenol has been shown to modulate various biochemical and physiological processes in cells and organisms. It protects cells from oxidative stress-induced damage, reduces inflammation, and inhibits cancer cell growth. It also modulates the activity of various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Chlorophenylselenol in lab experiments include its potent antioxidant and anti-inflammatory properties, its ability to inhibit cancer cell growth, and its use as a reagent and catalyst in organic synthesis. However, its limitations include its toxicity at high concentrations, its instability in air and light, and its potential for environmental contamination.
Direcciones Futuras
There are several future directions for the use of 4-Chlorophenylselenol in scientific research. These include its use as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. It could also be used as a reagent and catalyst in organic synthesis, leading to the development of new chemical compounds. Furthermore, further research is needed to explore its potential for environmental applications, such as the removal of heavy metals from contaminated soils and water.
Métodos De Síntesis
The synthesis of 4-Chlorophenylselenol involves the reaction of 4-chlorophenol with selenium powder in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism, where the selenium atom replaces the hydroxyl group of 4-chlorophenol. The resulting product is then purified by distillation or recrystallization to obtain pure 4-Chlorophenylselenol.
Propiedades
InChI |
InChI=1S/C6H4ClSe/c7-5-1-3-6(8)4-2-5/h1-4H |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOCGJDRSWKDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClSe |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70422538 |
Source


|
| Record name | 4-Chlorophenylselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenylselenol | |
CAS RN |
16645-10-6 |
Source


|
| Record name | 4-Chlorophenylselenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70422538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

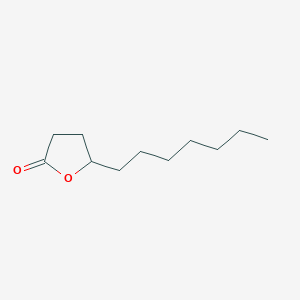
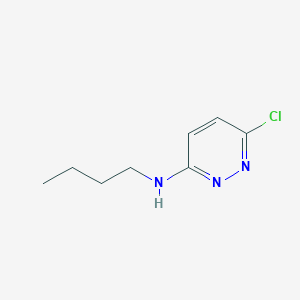
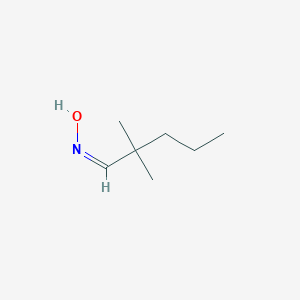
![Spiro[5.5]undecane](/img/structure/B92164.png)
